1-(Trideuteriomethyl)piperazine
Overview
Description
“1-(Trideuteriomethyl)piperazine” is a derivative of piperazine . Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . It is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Scientific Research Applications
Serotonin Receptor Agonist Activity
1-(Trideuteriomethyl)piperazine analogues, like 1-(m-Trifluoromethylphenyl)-piperazine, have been studied for their serotonin receptor agonist activity in the brain. These compounds can influence serotonin turnover and have implications in neurological research (Fuller et al., 1978).
Central Serotonin Agonist Properties
Compounds like 1-(1-Naphthyl)piperazine, which are structurally related to 1-(Trideuteriomethyl)piperazine, exhibit high affinity for serotonin receptors in rat brain cortex. They are considered central serotonin receptor agonists and have potential implications in psychopharmacology (Fuller et al., 1986).
Antitumor Activity
1,2,4-Triazine derivatives bearing piperazine amide moiety, similar to 1-(Trideuteriomethyl)piperazine, have shown potential antitumor activities, particularly against breast cancer cells. Such compounds offer a direction for cancer treatment research (Yurttaş et al., 2014).
Therapeutic Applications in Psychiatry
Piperazine derivatives, including those structurally related to 1-(Trideuteriomethyl)piperazine, have central pharmacological activities and are researched for therapeutic applications such as antipsychotics, antidepressants, and anxiolytics (Brito et al., 2018).
Role in Neuromuscular System of Parasites
Piperazine compounds, like 1-(Trideuteriomethyl)piperazine, have been studied for their action on the neuromuscular system of parasites such as Ascaris lumbricoides, providing insights into anthelmintic treatments (Castillo et al., 1963).
Therapeutic Patent Applications
The piperazine moiety, which is part of 1-(Trideuteriomethyl)piperazine, has been the focus of various patents for therapeutic uses, including antipsychotic, antidepressant, anticancer, and anti-inflammatory applications (Rathi et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-(trideuteriomethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOAHINGSUIXLS-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trideuteriomethyl)piperazine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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